molecular formula C6H6BrNS B6258978 4-amino-2-bromobenzene-1-thiol CAS No. 15178-54-8

4-amino-2-bromobenzene-1-thiol

Cat. No.: B6258978
CAS No.: 15178-54-8
M. Wt: 204.1
InChI Key:
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Description

4-amino-2-bromobenzene-1-thiol is an organic compound that contains sulfur, nitrogen, and bromine. It is known for its applications in various scientific fields, particularly in medicinal chemistry, bioinorganic chemistry, and chemical biology. The compound’s structure consists of a benzene ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a thiol group at the first position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-bromobenzene-1-thiol typically involves multi-step reactions. One common method includes the bromination of 4-amino-benzenethiol. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-bromobenzene-1-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to maintain its thiol form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of the bromine atom.

    Electrophilic Aromatic Substitution: Electrophiles like bromine or nitronium ions can react with the amino group under acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiol group to form disulfides.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atom is replaced by a nucleophile.

    Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with new electrophilic groups attached to the aromatic ring.

    Oxidation: Products include disulfides formed from the oxidation of the thiol group.

Scientific Research Applications

4-amino-2-bromobenzene-1-thiol has various applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.

    Bioinorganic Chemistry: The compound is used in the study of metal-sulfur interactions and the development of metal-based drugs.

    Chemical Biology: It is employed in the study of biological systems and the development of biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chlorobenzene-1-thiol: Similar structure but with a chlorine atom instead of bromine.

    4-amino-2-fluorobenzene-1-thiol: Similar structure but with a fluorine atom instead of bromine.

    4-amino-2-iodobenzene-1-thiol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-amino-2-bromobenzene-1-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and its applications in various fields .

Properties

CAS No.

15178-54-8

Molecular Formula

C6H6BrNS

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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